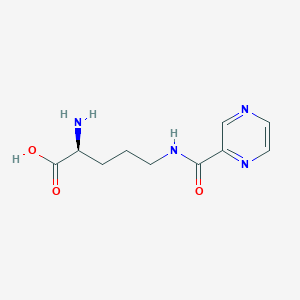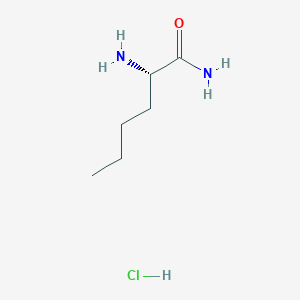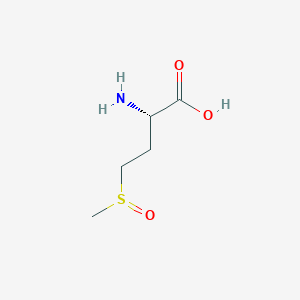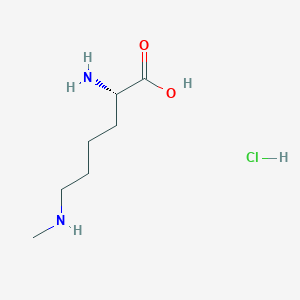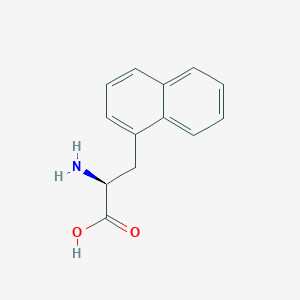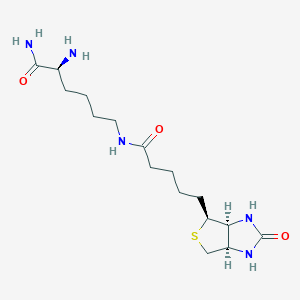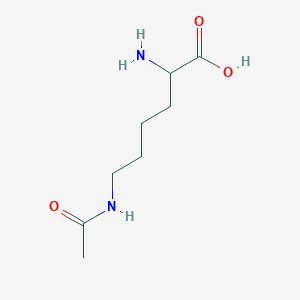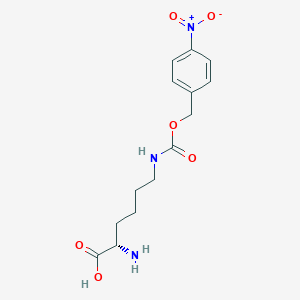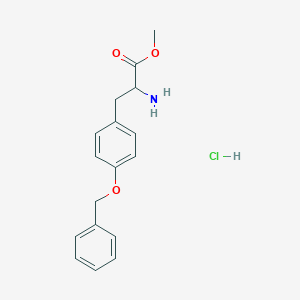
N-甲基-L-丝氨酸
描述
N-Methyl-L-serine is a derivative of the amino acid serine . It has the molecular formula C4H9NO3 and an average mass of 119.119 Da . It plays an important role in investigations on prevention or therapy of Alzheimer’s disease . It has been found to stimulate the production of high molecular mass hyaluronan in human fibroblasts .
Molecular Structure Analysis
N-Methyl-L-serine has a molecular formula of C4H9NO3 . It has one defined stereocentre . The structure of N-Methyl-L-serine includes 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
N-Methyl-L-serine is a white powder with a melting point of 204 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 326.2±32.0 °C at 760 mmHg, and a flash point of 151.1±25.1 °C . It has a molar refractivity of 27.2±0.3 cm3 and a molar volume of 95.9±3.0 cm3 .科学研究应用
神经疾病调节
N-甲基-L-丝氨酸: 在中枢神经系统中起着重要作用。它作为神经递质合成所需分子的前体,有助于神经保护和抗炎作用。 由于其调节神经传递和发挥神经保护作用的能力,其作为阿尔茨海默病、帕金森病和多发性硬化症等神经疾病的治疗剂的潜力正在探索中 .
代谢途径调节
在代谢途径中,N-甲基-L-丝氨酸参与蛋白质合成和细胞增殖。它有助于叶酸和蛋氨酸循环以及鞘脂和磷脂的合成。 这些过程对于维持细胞功能和完整性至关重要,特别是在神经系统中 .
皮肤病学应用
N-甲基-L-丝氨酸: 被发现可以刺激人类皮肤成纤维细胞中高分子量透明质酸的产生。 甲基化L-丝氨酸的这种特殊作用可以在皮肤病学应用中得到利用,以增强皮肤的水合作用和弹性,可能有利于与皮肤老化和干燥相关的疾病 .
膳食补充使用
FDA 已批准 L-丝氨酸作为补充剂使用,表明其安全性以及添加到饮食中的潜在益处。 这在饮食摄入不足或 L-丝氨酸需求量增加的人群中可能特别有利 .
肾脏疾病治疗潜力
研究正在进行,以调查N-甲基-L-丝氨酸及其代谢产物在肾脏疾病治疗中的应用。 它在合成关键细胞成分中的作用表明它可以帮助维持肾脏功能和结构 .
蛋白质功能和结构中的作用
N-甲基-L-丝氨酸的羟基侧链有助于蛋白质的极性,并作为磷酸基团结合的主要位点。 这对调节蛋白质功能至关重要,并且可能对蛋白质动力学和酶活性研究有影响 .
安全和危害
作用机制
Target of Action
N-Methyl-L-serine primarily targets the NMDA receptor (NMDAR) , a glutamate receptor and ion channel protein found in neurons . The NMDA receptor is one of three types of ionotropic glutamate receptors, the other two being AMPA and kainate receptors . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .
Mode of Action
N-Methyl-L-serine interacts with its targets by binding to the NMDA receptor. The NMDA receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
N-Methyl-L-serine affects the serine metabolic pathway. L-serine plays an essential role in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles and synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . L-serine is a substrate for glucose and protein synthesis, and it is a building block of phospholipids, particularly phosphatidylserine (PS), and sphingolipids (SL), such as ceramides, phosphosphingolipids, and glycosphingolipids, which are highly concentrated in all cell membranes .
Pharmacokinetics
It is known that n-methyl-l-serine stimulates hyaluronan production in human skin fibroblasts .
Result of Action
The molecular and cellular effects of N-Methyl-L-serine’s action include the stimulation of hyaluronan production in human skin fibroblasts . In addition, N-Methyl-L-serine has been found to play a role in the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors and various pathological states .
Action Environment
It is known that the retina has an exceptionally elevated demand for serine, and any dysregulation in serine mechanisms can result in a wide spectrum of retinopathies . Therefore, the environment in which N-Methyl-L-serine acts can significantly influence its efficacy and stability.
生化分析
Biochemical Properties
N-Methyl-L-serine interacts with various enzymes, proteins, and other biomolecules. It specifically stimulates the incorporation of [3 H]glucosamine into hyaluronan . This effect is specific to N-Methyl-L-serine and is not observed with other methylated amino acids .
Cellular Effects
N-Methyl-L-serine influences cell function by stimulating the production of high molecular mass hyaluronan . Hyaluronan plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, N-Methyl-L-serine exerts its effects through specific binding interactions with biomolecules. It stimulates hyaluronan synthase activity, leading to increased hyaluronan production .
Temporal Effects in Laboratory Settings
The effects of N-Methyl-L-serine change over time in laboratory settings. It requires 24 hours to stimulate hyaluronan production
Metabolic Pathways
N-Methyl-L-serine is involved in the metabolic pathway of hyaluronan synthesis . It interacts with hyaluronan synthase, an enzyme crucial for hyaluronan production.
属性
IUPAC Name |
(2S)-3-hydroxy-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFABYLDRXJYID-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179498 | |
| Record name | Methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2480-26-4 | |
| Record name | N-Methyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Methyl-L-serine (NMS) specifically affect hyaluronan production in human skin fibroblasts?
A1: [] NMS stimulates the production of hyaluronan (HA) in human skin fibroblasts by increasing membrane-associated HA synthase activity. This effect is dose-dependent, with a maximum stimulation of 1.5-fold observed at concentrations of 1–10 mM. Notably, NMS specifically enhances the production of high-molecular-mass HA (>106 D) without affecting the production of low-molecular-mass HA. The stimulation of HA production by NMS requires a timeframe of 24 hours, suggesting the involvement of a secondary messenger pathway. (See: )
Q2: What structural features of NMS are crucial for its ability to stimulate hyaluronan synthesis?
A2: [] The β-hydroxyl group and the L-configuration of N-Methyl-L-serine are essential for its HA synthesis stimulation activity. This conclusion is based on the observation that neither N-methyl derivatives of L-glycine or L-alanine, nor N-methyl-D-serine, could stimulate HA synthesis. (See: )
Q3: Is there evidence of N-Methyl-L-serine existing naturally, and if so, where has it been found?
A3: [, ] Yes, N-Methyl-L-serine is a naturally occurring compound. Research indicates its presence in Dichapetalum cymosum (commonly known as Gifblaar). While the specific details of its biosynthesis are outlined in [], its isolation and characterization from the plant are described in []. (See: , )
Q4: Beyond its role in HA synthesis, has N-Methyl-L-serine been explored for other applications in research?
A4: [] Yes, derivatives of N-Methyl-L-serine have shown potential in the development of spin-trapping agents for nitric oxide. Specifically, a study utilized N-dithiocarbamate derivatives of N-Methyl-L-serine to create iron complexes. These complexes were designed to trap nitric oxide, allowing for its detection via Electron Spin Resonance (ESR) spectrometry. This approach has implications for studying nitric oxide production in biological systems. (See: )
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



